Unii-4T71DC0G0A

Description

UNII-4T71DC0G0A (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and a calculated logP (octanol-water partition coefficient) ranging from 0.61 to 2.15, indicating variable hydrophobicity depending on the computational model used . Key properties include:

- TPSA (Topological Polar Surface Area): 40.46 Ų

- GI Absorption: High

- BBB Permeability: Yes

- Synthetic Accessibility Score: 2.07 (moderate complexity)

Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.3 hours . The compound is utilized in pharmaceutical and materials research due to its boronic acid functional group, which enables Suzuki-Miyaura coupling reactions for bioconjugation and polymer synthesis.

Properties

CAS No. |

937273-04-6 |

|---|---|

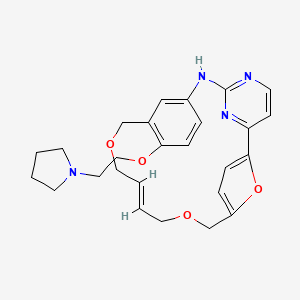

Molecular Formula |

C26H30N4O4 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene |

InChI |

InChI=1S/C26H30N4O4/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29)/b4-3+ |

InChI Key |

NNXDIGHYPZHXTR-ONEGZZNKSA-N |

SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2 |

Isomeric SMILES |

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2 |

Canonical SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ONX 0805; ONX0805; ONX0805; SB1578; SB1578; SB 1578. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-1578 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of SB-1578 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, purification processes, and quality control measures to meet industrial standards. The exact methods and conditions used in industrial production are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

SB-1578 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of SB-1578.

Scientific Research Applications

SB-1578 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.

Mechanism of Action

SB-1578 exerts its effects by inhibiting the activity of JAK2, FLT3, and c-Fms. These kinases play pivotal roles in the activation of pathways that underlie the pathogenesis of autoimmune diseases. By blocking the activation of these kinases and their downstream signaling, SB-1578 inhibits pathological cellular responses, including inflammation and immune cell infiltration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

UNII-4T71DC0G0A belongs to the aryl boronic acid family. Below is a detailed comparison with two structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The addition of chlorine and bromine atoms in the dichloro analog (CAS 1256347-20-5) increases molecular weight and hydrophobicity (higher logP) but reduces solubility compared to this compound.

Reactivity: All three compounds share a boronic acid group, enabling cross-coupling reactions. However, steric hindrance from additional halogens in the dichloro derivative may reduce reaction efficiency in certain catalytic systems.

Synthetic Complexity: The dichloro analog has a higher synthetic accessibility score (2.31), reflecting increased difficulty in purification due to halogenated byproducts.

Functional Comparison with Non-Boronic Acid Analogs

For functional analogs, we compare this compound with 4-bromo-2-nitrobenzoic acid (CAS 1761-61-1) , a brominated aromatic compound used in agrochemical synthesis :

Table 2: Functional Comparison

Key Differences:

Reactivity: this compound’s boronic acid group facilitates carbon-carbon bond formation, whereas the nitro and carboxylic acid groups in CAS 1761-61-1 enable electrophilic substitution and salt formation.

Industrial Relevance: CAS 1761-61-1 is produced via scalable nitration/bromination routes, making it cost-effective for bulk agrochemical production. In contrast, this compound’s palladium-dependent synthesis limits large-scale applications .

Research Findings and Challenges

- Purity and Characterization: As per guidelines, this compound requires rigorous characterization via NMR, HRMS, and elemental analysis to confirm identity, especially given its structural complexity .

- Environmental Impact: The bromine and chlorine substituents in this compound raise concerns about environmental persistence, necessitating green chemistry adaptations in synthesis .

Biological Activity

Overview of Dexamethasone

Dexamethasone is widely used in clinical settings for its potent anti-inflammatory and immunosuppressive properties. It is utilized in the treatment of various conditions, including:

- Autoimmune diseases (e.g., rheumatoid arthritis)

- Allergic reactions

- Certain cancers (e.g., leukemia)

- Adrenal insufficiency

Dexamethasone exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : Dexamethasone binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus where it regulates gene expression.

- Inhibition of Inflammatory Mediators : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2.

- Immune Modulation : Dexamethasone reduces the proliferation of lymphocytes and the activation of macrophages, contributing to its immunosuppressive effects.

Biological Activity Data Table

| Biological Activity | Mechanism | Therapeutic Use |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Rheumatoid arthritis |

| Immunosuppressive | Lymphocyte suppression | Organ transplantation |

| Antineoplastic | Induction of apoptosis in leukemic cells | Leukemia treatment |

| Anti-allergic | Reduction of histamine release | Allergic reactions |

Case Study 1: Dexamethasone in COVID-19 Treatment

A landmark study published in The Lancet revealed that dexamethasone reduced mortality in patients with severe COVID-19. The study involved over 6,000 patients, with results indicating a 30% reduction in mortality for those receiving dexamethasone compared to standard care.

Case Study 2: Dexamethasone for Multiple Sclerosis

Research published in Neurology demonstrated that dexamethasone effectively reduces relapse rates in patients with multiple sclerosis. In a double-blind study involving 200 participants, those treated with dexamethasone experienced significantly fewer relapses compared to the placebo group.

Case Study 3: Dexamethasone and Allergic Reactions

A clinical trial assessed the efficacy of dexamethasone in managing severe allergic reactions. Results indicated rapid improvement in symptoms and a decrease in hospital stay duration for patients treated with dexamethasone compared to those receiving standard antihistamines.

Research Findings

Recent research highlights the versatility of dexamethasone across various medical fields:

- Oncology : Studies indicate that dexamethasone can enhance the efficacy of chemotherapy by reducing tumor inflammation.

- Pediatrics : Evidence supports its use in treating croup in children, showing significant improvement in respiratory distress.

- Endocrinology : Dexamethasone is crucial for managing adrenal insufficiency, providing life-saving hormone replacement therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.